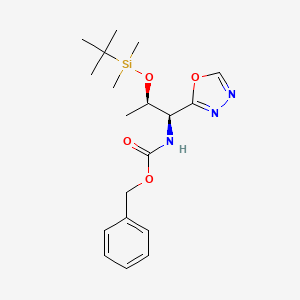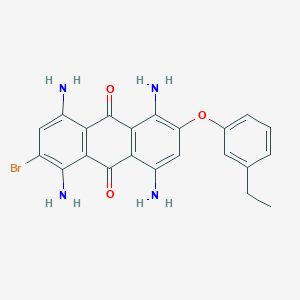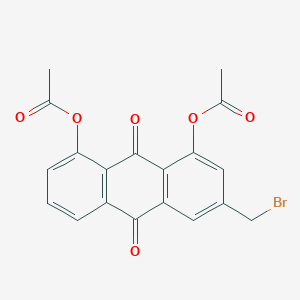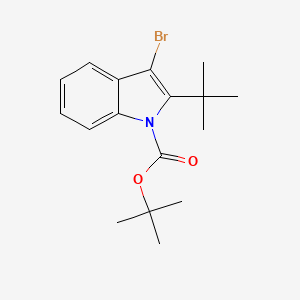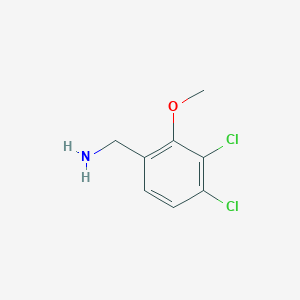
(3,4-Dichloro-2-methoxyphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dichloro-2-methoxyphenyl)methanamine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two chlorine atoms and one methoxy group attached to a benzene ring, along with a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3,4-Dichloro-2-methoxyphenyl)methanamine typically begins with commercially available starting materials such as 3,4-dichloroanisole and formaldehyde.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3,4-Dichloro-2-methoxyphenyl)methanamine can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
- The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry:
- (3,4-Dichloro-2-methoxyphenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
- In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine:
- The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with antimicrobial or anticancer properties.
Industry:
- In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Molecular Targets and Pathways:
- The mechanism of action of (3,4-Dichloro-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
(3,4-Dimethoxyphenethylamine): This compound is similar in structure but contains methoxy groups instead of chlorine atoms. It is known for its psychoactive properties.
(3,4-Dichloroaniline): This compound has a similar chlorine substitution pattern but lacks the methoxy group. It is used as an intermediate in the synthesis of dyes and agrochemicals.
Uniqueness:
- The presence of both chlorine and methoxy groups in (3,4-Dichloro-2-methoxyphenyl)methanamine imparts unique chemical properties, making it a valuable intermediate in various synthetic applications.
Propiedades
Fórmula molecular |
C8H9Cl2NO |
|---|---|
Peso molecular |
206.07 g/mol |
Nombre IUPAC |
(3,4-dichloro-2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9Cl2NO/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-3H,4,11H2,1H3 |
Clave InChI |
RGMLZJZDYUERQN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1Cl)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13138920.png)
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138925.png)
![5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid](/img/structure/B13138927.png)
![[3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]-](/img/structure/B13138929.png)
![[1(2H),3'-Bipyridin]-2-one](/img/structure/B13138935.png)

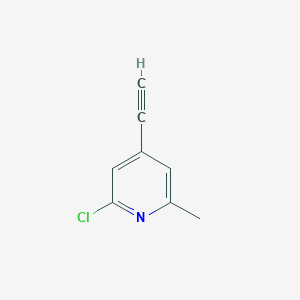
![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13138958.png)

